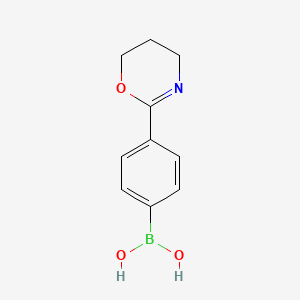

(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid

Description

(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid (CAS: 850568-68-2, molecular formula: C₁₀H₁₂BNO₃) is a boronic acid derivative featuring a phenyl group substituted with a 5,6-dihydro-4H-1,3-oxazine ring. This compound is commercially available with 96% purity and is utilized in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic frameworks . Its structure combines the boronic acid moiety, critical for cross-coupling reactivity, with a partially saturated oxazine ring, which may enhance metabolic stability in drug candidates .

Propriétés

IUPAC Name |

[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c13-11(14)9-4-2-8(3-5-9)10-12-6-1-7-15-10/h2-5,13-14H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASSAUSIPZASKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657138 | |

| Record name | [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-68-2 | |

| Record name | [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-phenylboronic acid with 2-aminoethanol under specific conditions to form the oxazine ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The oxazine ring can be reduced under specific conditions to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids can play a crucial role in the development of anticancer agents. The incorporation of the oxazine moiety may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that boronic acids can act as proteasome inhibitors, which are valuable in targeting cancer cells that rely on proteasomal degradation for survival .

Drug Design

The compound can serve as a building block in the synthesis of novel pharmaceuticals. Its ability to form stable complexes with biomolecules makes it an attractive candidate for drug design aimed at targeting specific enzymes or receptors involved in disease pathways .

Organic Synthesis

Cross-Coupling Reactions

this compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is essential in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals . The presence of the boronic acid group facilitates the coupling reaction by acting as a nucleophile.

Synthesis of Functional Materials

The compound's unique structure allows it to be used in the synthesis of functionalized polymers and materials. These materials can exhibit specific properties such as enhanced conductivity or catalytic activity due to the presence of boron and nitrogen functionalities .

Materials Science

Sensors and Biosensors

Boronic acids are known for their ability to interact with diols and sugars, making them suitable for developing sensors that detect glucose and other carbohydrates. The incorporation of the oxazine group may enhance the selectivity and sensitivity of these sensors .

Nanomaterials

The compound can also be employed in the preparation of nanomaterials with tailored properties for applications in electronics or photonics. Its ability to form coordination complexes may facilitate the development of novel nanostructures with specific optical or electronic characteristics .

Case Studies

Mécanisme D'action

The mechanism by which (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various molecular targets. The oxazine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Structural Comparison

The compound’s uniqueness lies in the 5,6-dihydro-4H-1,3-oxazine substituent. Key structural analogs include:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Features a methoxyethyl-phenoxy group, enhancing HDAC inhibitory activity .

- (3,4-Dihydro-2H-benzo-[b][1,4]oxazin-7-yl)boronic acid : Contains a benzo-fused oxazine ring, altering electronic properties .

- 4-(Methylthio)phenyl boronic acid : Lacks heterocyclic substituents but demonstrates oxidative coupling reactivity .

- Phenyl boronic acid (PBA) and 3-aminophenyl boronic acid (APBA): Simpler analogs used to study boronate-diol complexation .

Table 1: Structural Features of Selected Boronic Acids

| Compound | Key Substituent | Heterocycle Presence |

|---|---|---|

| Target compound | 5,6-Dihydro-4H-1,3-oxazine | Yes |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Methoxyethyl-phenoxy | No |

| (3,4-Dihydro-2H-benzo-[b][1,4]oxazin-7-yl)boronic acid | Benzo-fused oxazine | Yes |

| 4-(Methylthio)phenyl boronic acid | Methylthio group | No |

Physicochemical Properties

- Molecular Weight: 205.02 g/mol , lighter than bulkier analogs like [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (estimated MW >300 g/mol).

- Solubility : Unlike [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid , the oxazine ring may reduce aggregation in aqueous media, though explicit solubility data is unavailable .

- Lipophilicity : Predicted logP values are unreported, but the oxazine’s partial saturation likely balances hydrophilicity compared to fully aromatic analogs.

Table 3: Reactivity in Cross-Coupling Reactions

Activité Biologique

Overview

(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid (CAS No. 850568-68-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a boronic acid group and a dihydro-1,3-oxazine ring, allows it to interact with various biological targets, making it a candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its boronic acid functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with proteins and enzymes in a specific manner. The oxazine ring contributes to the compound's binding affinity through hydrogen bonding and other non-covalent interactions .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of phenylboronic acid derivatives, including this compound. For instance, research evaluating various phenylboronic acids demonstrated significant antiproliferative activity across multiple cancer cell lines. The sulforhodamine B (SRB) assay and MTT assay were employed to assess cell viability after treatment with these compounds .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 | 18.76 |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | 12.34 |

| This compound | MV-4-11 | TBD |

The study indicated that certain derivatives exhibited low micromolar values for IC50, suggesting their potential as potent anticancer agents .

Case Studies

- Ovarian Cancer Study : A study on the effects of phenylboronic acids on ovarian cancer cells revealed that these compounds could induce cell cycle arrest at the G2/M phase. This was associated with increased apoptosis as evidenced by caspase activation and morphological changes indicative of mitotic catastrophe .

- Mechanistic Insights : Further investigations into the mechanism of action showed that the compounds influenced cell cycle progression by accumulating p21 protein levels without degrading cyclin B1 or β-tubulin, highlighting their specific phase cycle-targeting capabilities .

Enzyme Inhibition

In addition to antiproliferative activity, this compound has been evaluated for its enzyme inhibition properties:

Table 2: Enzyme Inhibition Activities

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results indicate that the compound exhibits significant inhibitory activity against several enzymes, which may contribute to its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.